molecular formula C16H17ClN2OS B2998640 [2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone CAS No. 478030-55-6

[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone

Cat. No.: B2998640
CAS No.: 478030-55-6
M. Wt: 320.84
InChI Key: YAGPULHIQXIETH-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorobenzyl group at position 2 and a piperidino (piperidine-derived) ketone at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . This compound’s structural framework aligns with pharmacophores common in agrochemical and pharmaceutical research, though specific data on its applications remain speculative without direct experimental evidence.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPULHIQXIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with microbial cell wall synthesis or inhibit inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name/Reference Core Structure Substituents/R Groups Key Differences from Target Impact on Properties
Target Compound Thiazole-piperidino 4-Chlorobenzyl Reference Balanced lipophilicity, moderate basicity
[2-Chloro-4-fluorobenzyl]-pyridinyl-piperazinyl derivative Pyridinyl-piperazinyl 2-Chloro-4-fluorobenzyl Fluorine addition, pyridine core Increased electronegativity, altered binding
Diphenylmethyl-thiazole-piperazinyl Thiazole-piperazinyl Diphenylmethyl, dimethylphenyl Bulky substituents Enhanced lipophilicity, slower metabolism
Methylsulfonyl-pyrazolyl-piperazinyl Pyrazolyl-piperazinyl Methylsulfonyl Sulfonyl group, pyrazole core Higher metabolic stability, electron withdrawal
4-Methoxybenzyl-thiazole-morpholino Thiazole-morpholino 4-Methoxybenzyl, morpholino Morpholino (oxygen-containing), methoxy vs. Cl Increased solubility, reduced electron withdrawal
Benzothiazole-piperidino-thienyl Benzothiazole-piperidino Thienyl Benzothiazole core, thiophene substituent Altered aromatic interactions, electronic effects
Benzoyl-methoxyphenyl-thiazole Thiazole-piperazinyl Benzoyl, methoxyphenyl Benzoyl group, methoxy substituent Enhanced hydrogen bonding, altered electronics

Key Insights:

Electronic Effects: The 4-chlorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing methylsulfonyl group in or the electron-donating methoxy group in .

Lipophilicity and Solubility: The diphenylmethyl group in significantly increases lipophilicity, which may reduce aqueous solubility compared to the target’s simpler benzyl group. The morpholino group in introduces polarity, improving solubility relative to the target’s piperidino group.

Hydrogen Bonding and Basicity: The piperidino group (secondary amine) in the target compound has higher basicity than the morpholino group (tertiary amine with oxygen) in , influencing protonation states and bioavailability.

Synthetic Accessibility: Compounds like (4-Chlorophenyl)(pyrimidin-2-yl)methanone are synthesized via benzylic oxidation with high yields (90%), suggesting feasible routes for analogous chloro-substituted methanones.

Research Findings and Implications

  • Crystallography: The structural validation of similar compounds often relies on SHELX programs , which are critical for determining hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ). The target’s piperidino group may form distinct intermolecular interactions compared to morpholino or piperazinyl derivatives.
  • However, direct evidence is lacking.
  • Metabolic Stability : The methylsulfonyl group in enhances metabolic stability compared to the target’s chloro substituent, which may undergo oxidative dechlorination.

Biological Activity

The compound 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone (C16H17ClN2OS) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structural composition, including:

  • A thiazole ring
  • A piperidine ring
  • A chlorobenzyl group

These structural components contribute to its biological properties and interactions within cellular environments.

The primary target of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is Protein Kinase B (PKB) , also known as Akt. The compound acts as an ATP-competitive inhibitor , disrupting the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway, which is crucial for regulating cell growth and survival. This inhibition can lead to significant effects on cell proliferation and may exhibit anti-cancer properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that the compound's inhibition of PKB can lead to:

  • Reduced cell proliferation in cancer cell lines.
  • Induction of apoptosis in tumor cells.

In vitro assays showed that 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone effectively inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weaker activity against other bacterial strains tested.

This antibacterial effect may be attributed to the presence of the thiazole moiety, which is known for its bioactive properties.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate that 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone may undergo rapid metabolism in vivo. This results in:

  • Low oral bioavailability.
  • Quick clearance from the body.

These factors are essential for determining dosing regimens and therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone:

StudyFindings
Study 1Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values indicating potent activity.
Study 2Showed antibacterial efficacy against Bacillus subtilis, with MIC values suggesting potential for development as an antibiotic.
Study 3Investigated the binding affinity to BSA (bovine serum albumin), indicating good pharmacokinetic properties for drug formulation.

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